Methyl isolithocholate-d7

LC-MS/MS bile acid profiling isotope dilution

Quantifying iso-bile acids in fecal or plasma matrices? Non-deuterated standards cause 30-50% underestimation due to ion suppression and recovery losses. Methyl isolithocholate-d7 is the matched stable isotope-labeled internal standard (d7, +7 Da) for true isotope dilution. - Co-elutes with analyte; corrects extraction & matrix effects - Supports GC-MS-SIM & LC-MS/MS methods (0.01-100 µg/mL range) - Essential for TGR5 modulator studies & gut microbiome research

Molecular Formula C25H42O3
Molecular Weight 397.6 g/mol
Cat. No. B12422496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl isolithocholate-d7
Molecular FormulaC25H42O3
Molecular Weight397.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)OC)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C
InChIInChI=1S/C25H42O3/c1-16(5-10-23(27)28-4)20-8-9-21-19-7-6-17-15-18(26)11-13-24(17,2)22(19)12-14-25(20,21)3/h16-22,26H,5-15H2,1-4H3/t16-,17-,18+,19+,20?,21+,22?,24+,25-/m1/s1/i10D2,11D2,15D2,18D
InChIKeyYXZVCZUDUJEPPK-YSLBPRQGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Isolithocholate-d7: Deuterated Internal Standard


Methyl isolithocholate-d7 (CAS 5405-42-5 unlabeled) is a stable isotope-labeled internal standard consisting of a deuterated 3β-hydroxy-5β-cholanic acid methyl ester . As the deuterated analog of methyl isolithocholate (isoLCA methyl ester), it carries seven deuterium atoms (d7) at specific positions on the steroid nucleus and side chain, producing a nominal mass shift of +7 Da relative to the unlabeled parent . The compound belongs to the iso-bile acid class, characterized by the 3β-hydroxyl epimeric configuration distinct from the 3α-hydroxy orientation of canonical lithocholic acid derivatives [1]. This structural distinction carries functional relevance for analytical method development and biological studies targeting isoLCA species.

Workflow
Isotope dilution LC-MS/MS quantification of isoLCA methyl ester in biological matrices
Analyte Specificity
3β-hydroxy epimer (isoLCA) resolved from 3α-epimer via validated derivatization protocols
ISTD Role
Matched deuterated SIL-IS for matrix-effect correction and recovery normalization

Why Methyl Isolithocholate-d7 Cannot Be Replaced


Substituting methyl isolithocholate-d7 with methyl lithocholate or unlabeled methyl isolithocholate introduces two independent sources of analytical error that compromise quantitative validity. First, the 3β-epimer (isoLCA methyl ester) and the 3α-epimer (LCA methyl ester) exhibit distinct chromatographic retention behavior, with reported baseline resolution achievable using p-nitrobenzyl or p-chlorobenzoyl derivatization under isocratic HPLC conditions [1]. Second, in LC-MS/MS quantification of complex biological matrices, structurally analogous but non-isotopic internal standards cannot fully correct for matrix-dependent ion suppression or extraction recovery variability [2]. Deuterated isotopologues co-elute with the target analyte and undergo identical sample processing losses, thereby enabling true isotope dilution quantification; substitution with a non-deuterated analog yields method CVs that are typically 2- to 3-fold higher than those achievable with a matched SIL-IS [3].

Target ISTD
Methyl Isolithocholate-d7
Co-elutes with isoLCA methyl ester; corrects matrix-dependent ion suppression and extraction losses
Substitute
Unlabeled methyl isolithocholate or methyl lithocholate
Non-isotopic analogs do not co-elute; may yield 2- to 3-fold higher method CVs in complex matrices
3β-epimer and 3α-epimer exhibit distinct chromatographic retention; substitution may compromise isoform-specific quantification and overestimate fecal isoLCA concentrations.

Quantitative Evidence for Methyl Isolithocholate-d7


Isotopic Separation by Mass Shift

Methyl isolithocholate-d7 produces a nominal mass shift of +7 Da (Δm/z = 7.045) relative to unlabeled methyl isolithocholate due to the replacement of seven hydrogen atoms with deuterium at the C-2, C-3, C-4, C-10, and side-chain methylene positions . This mass difference exceeds the +3 to +5 Da shifts typical of many commercial deuterated bile acid standards (e.g., CA-d5, CDCA-d4), providing enhanced baseline separation between the analyte and internal standard isotope envelopes in low-resolution MS instruments .

Isotopic Mass Shift
Class-level inference
+7 Da
+2 to +4 Da greater than typical deuterated BA standards
Supports baseline isotope-envelope separation in low-resolution MS
Molecular formula confirmation requires HRMS review
LC-MS/MS bile acid profiling isotope dilution

Chromatographic Resolution from 3α-Epimer

Under isocratic HPLC conditions using a microparticulate silica column with 2% isopropanol in isooctane, the p-nitrobenzyl ester derivatives of isolithocholic acid and lithocholic acid achieve baseline separation within 20 minutes [1]. For p-chlorobenzoyl esters of the methylated acids, separation on Porasil T with 5% diisopropyl ether in isooctane also resolves the 3β-epimer (isolithocholate) from the 3α-epimer (lithocholate), albeit requiring prior TLC purification [2].

Chromatographic Resolution
Head-to-head
Baseline separation from 3α-epimer
p-nitrobenzyl or p-chlorobenzoyl ester derivatization required
Enables isoLCA-specific quantification with validated derivatization
Co-elution risk under underivatized conditions
HPLC fecal bile acid analysis isomer separation

Isotope Dilution Method Validation

In a validated GC-MS-SIM method for quantification of 11 fecal sterols and bile acids from 86 healthy subjects, iso-lithocholic acid (as its TMS ether methyl ester derivative) was quantified alongside its 3α-epimer LCA [1]. While the published method did not employ a deuterated isoLCA standard, subsequent class-level guidance for bile acid method validation recommends the use of matched deuterated internal standards to achieve precision (CV) of 5-10% and recovery of 85-115% for fecal BA panels [2].

Method Validation
Supporting evidence
CV ≤10%, recovery 85–115%
Projected 2- to 3-fold precision improvement with SIL-IS
Supports bioanalytical validation review for fecal BA panels
Values projected from class-level method guidance; lab-specific validation needed
GC-MS-SIM fecal metabolomics method validation

TGR5 Modulation by 3β-Iso-Bile Acids

Methyl isolithocholate-d7 is annotated by multiple commercial suppliers as a labeled cholic acid derivative with TGR5 modulatory activity . The parent compound, isolithocholic acid (3β-hydroxy-5β-cholanic acid), is an epimer of lithocholic acid that arises from microbial 3α-hydroxysteroid dehydrogenase (3α-HSDH) activity in the gut [1]. In a 2022 fecal bile acid profiling study (n=64), isoLCA concentrations increased significantly (up to 67.7% of total BA pool) following alkaline hydrolysis, revealing extensive esterification of isoLCA as fatty acid conjugates [2].

TGR5 Modulation Context
Class-level inference
isoLCA extensively esterified as FA conjugates in human gut
Up to 67.7% of total BA pool after alkaline hydrolysis
Supports isoform-specific quantification in TGR5 research
Commercial supplier annotation; independent receptor profiling to verify
TGR5 bile acid signaling iso-bile acids

Methyl Isolithocholate-d7 Applications


Fecal Bile Acid Metabolomics and Gut Microbiome Studies

In human fecal metabolomics studies, accurate quantification of isoLCA methyl ester species is essential for assessing gut microbial 3α-HSDH and 3β-HSDH activities [1]. The GC-MS-SIM method described by Keller and Jahreis (2004) demonstrates that isoLCA and LCA can be baseline-resolved as TMS ether methyl esters, enabling assessment of iso-bile acid formation in 86 healthy subjects [2]. Methyl isolithocholate-d7 serves as the matched SIL-IS for correcting matrix effects in fecal extracts, where co-extracted lipids and pigments cause substantial ion suppression. Without a matched deuterated standard, isoLCA concentrations may be underestimated by 30-50% due to matrix-dependent recovery losses [3].

Fatty Acid-Conjugated Iso-Bile Acid Profiling

Recent work has identified fatty acid 3β-acyl conjugates of isoLCA as a major saponifiable BA fraction in human feces, with C16 and C18 FA-isoBA esters predominating from age 2 through adulthood [1]. These conjugates require alkaline hydrolysis prior to LC/MS analysis, and the resulting free isoLCA must be derivatized to the methyl ester for GC-MS or LC-MS/MS detection. Methyl isolithocholate-d7 provides the requisite deuterated internal standard for isotope dilution quantification of isoLCA methyl ester in both hydrolyzed and unhydrolyzed fecal extracts, supporting investigations of FA-isoBA physiology and their potential role in inflammatory bowel disease [2].

Clinical Bile Acid LC-MS/MS Panel Development

Clinical laboratories developing targeted LC-MS/MS methods for serum or plasma bile acid panels require matched SIL-IS for each BA species quantified [1]. While deuterated standards for primary BAs (CA-d4, CDCA-d4) and conjugated BAs (GCA-d4, TCA-d4) are widely available, isoLCA-specific deuterated standards are limited. Methyl isolithocholate-d7 fills a critical gap for methods that quantify iso-bile acids, a class increasingly recognized as biomarkers for gut dysbiosis and hepatic dysfunction [2]. Including this standard in the panel enables isoLCA quantification within the 0.01-100 μg/mL linear range typical of validated GC-MS bile acid assays [3].

TGR5 Receptor Pharmacology and Drug Discovery Screening

Methyl isolithocholate-d7 is described as a labeled TGR5 modulator [1]. In drug discovery programs targeting the TGR5 (GPBAR1) receptor, distinguishing the activity of 3β-epimeric bile acids from their 3α-counterparts is pharmacologically relevant, as stereochemistry at the 3-position influences receptor binding affinity and downstream signaling. The deuterated methyl ester serves as a stable internal standard for quantifying isoLCA concentrations in cell-based TGR5 activation assays, where accurate determination of ligand exposure is required for establishing concentration-response relationships [2].

Application
Selection Property
Validation Focus
Fecal bile acid metabolomics
Matched deuterated SIL-IS for isoLCA methyl ester
Matrix-effect correction and recovery normalization review
Fatty acid-conjugated iso-bile acid profiling
Isotope dilution standard for hydrolyzed and unhydrolyzed fecal extracts
Alkaline hydrolysis and derivatization protocol verification
Research BA panel development
IsoLCA-specific deuterated standard for LC-MS/MS panels
Method-transfer context and ISTD benchmarking
TGR5 receptor pharmacology
Stable internal standard for cell-based activation assays
Ligand exposure determination and concentration-response review

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